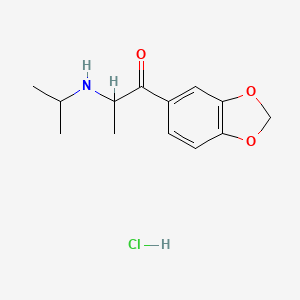

3,4-Methylenedioxy-N-isopropylcathinone hydrochloride

描述

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name for this compound is 1-(1,3-benzodioxol-5-yl)-2-(propan-2-ylamino)propan-1-one;hydrochloride , reflecting its molecular architecture. The structure comprises three primary components:

- A 1,3-benzodioxol-5-yl group, a bicyclic aromatic system with oxygen atoms at positions 1 and 3.

- A propan-1-one backbone, where the ketone functional group is located at the first carbon.

- A propan-2-ylamino substituent (isopropylamine) attached to the second carbon of the propanone chain.

The hydrochloride salt forms via protonation of the amine group, yielding a molecular formula of C₁₃H₁₇NO₃·HCl and a molecular weight of 271.74 g/mol . The SMILES notation (CC(C)NC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl) and InChI key (HWTCYWAHKCLKCN-UHFFFAOYSA-N) further delineate its connectivity and stereochemistry.

| Structural Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₃·HCl |

| Molecular Weight | 271.74 g/mol |

| Hydrogen Bond Donors | 1 (amine group) |

| Hydrogen Bond Acceptors | 4 (ketone, two ether oxygens, chloride) |

| Rotatable Bonds | 4 |

Alternative Designations and Registry Identifiers

This compound is recognized under multiple synonyms and registry identifiers, as cataloged by PubChem and regulatory agencies:

The parent compound (3,4-methylenedioxy-N-isopropylcathinone) lacks the hydrochloride moiety and has a molecular formula of C₁₃H₁₇NO₃ .

Relationship to 3,4-Methylenedioxy-N-Isopropylcathinone Structural Analogs

The hydrochloride derivative is structurally related to 3,4-methylenedioxy-N-isopropylcathinone (C₁₃H₁₇NO₃), a cathinone analog with a substituted phenethylamine backbone. Key distinctions include:

- Salt Formation : The hydrochloride salt introduces a chloride counterion, increasing polarity and aqueous solubility compared to the free base.

- Protonation State : The amine group in the hydrochloride exists in a protonated state, altering its electronic and steric properties.

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₃·HCl | C₁₃H₁₇NO₃ |

| Molecular Weight | 271.74 g/mol | 235.28 g/mol |

| Hydrogen Bond Donors | 1 | 1 |

| Topological Polar Surface Area | 47.6 Ų | 47.6 Ų |

The 3,4-methylenedioxy moiety (benzodioxol group) is a hallmark of cathinone derivatives, contributing to their pharmacological profile by modulating receptor affinity.

属性

分子式 |

C13H18ClNO3 |

|---|---|

分子量 |

271.74 g/mol |

IUPAC 名称 |

1-(1,3-benzodioxol-5-yl)-2-(propan-2-ylamino)propan-1-one;hydrochloride |

InChI |

InChI=1S/C13H17NO3.ClH/c1-8(2)14-9(3)13(15)10-4-5-11-12(6-10)17-7-16-11;/h4-6,8-9,14H,7H2,1-3H3;1H |

InChI 键 |

HWTCYWAHKCLKCN-UHFFFAOYSA-N |

规范 SMILES |

CC(C)NC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl |

产品来源 |

United States |

准备方法

Claisen-Schmidt Condensation Approach

A foundational method for synthesizing β-keto amines involves the Claisen-Schmidt condensation, which couples an aromatic aldehyde with a ketone in the presence of a base. For this compound, 1,3-benzodioxole-5-carbaldehyde (piperonal) reacts with 2-bromopropan-1-one under basic conditions to form the β-keto intermediate. Subsequent nucleophilic substitution with isopropylamine introduces the amine group.

Reaction Conditions :

- Solvent : Ethanol or methanol, chosen for their polarity and ability to dissolve both aromatic aldehydes and amines.

- Catalyst : Sodium hydroxide or potassium carbonate facilitates deprotonation and accelerates the condensation.

- Temperature : Reflux conditions (70–80°C) are typically maintained for 6–12 hours to ensure completion.

This route yields the free base, which is subsequently converted to the hydrochloride salt via treatment with hydrochloric acid.

Leuckart Reaction Method

The Leuckart reaction offers an alternative pathway by reductively aminating a β-keto acid derivative. Here, 1-(1,3-benzodioxol-5-yl)propan-1-one undergoes reaction with ammonium formate and isopropylamine under elevated temperatures (150–200°C) to produce the secondary amine.

Key Advantages :

- Eliminates the need for harsh halogenating agents.

- Generates fewer byproducts compared to traditional alkylation methods.

However, this method requires stringent control over reaction time and temperature to prevent over-reduction or decomposition.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility. This is achieved by dissolving the amine in anhydrous diethyl ether or dichloromethane and bubbling hydrogen chloride gas through the solution. Precipitation of the hydrochloride salt occurs spontaneously, with yields exceeding 85% under optimal conditions.

Critical Parameters :

- Solvent Purity : Anhydrous conditions prevent hydrolysis of the hydrochloride.

- Gas Flow Rate : Controlled introduction of HCl ensures uniform crystal formation.

Purification and Isolation Techniques

Recrystallization

The crude hydrochloride salt is purified via recrystallization from a mixed solvent system (e.g., ethanol-water or acetone-hexane). This step removes unreacted starting materials and byproducts such as N-isopropylurea.

Optimized Conditions :

- Solvent Ratio : Ethanol:water (3:1 v/v) achieves a balance between solubility and selectivity.

- Cooling Rate : Gradual cooling (2°C/min) promotes large crystal formation, improving filtration efficiency.

Chromatographic Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for analytical purification. As demonstrated in recent studies, 3,4-methylenedioxy-N-isopropylcathinone exhibits a retention time (RT) of 3.217 minutes (±0.002) on a DB-5MS column with a 5% phenyl polysiloxane stationary phase.

| Parameter | Value |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm) |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Temperature | 50°C to 300°C at 15°C/min |

| Retention Time | 3.217 min |

Analytical Characterization

Spectroscopic Identification

Mass Spectrometry

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 271.74 , consistent with the molecular formula. Fragmentation patterns include losses of HCl (Δm/z 36.46) and the isopropyl group (Δm/z 43.09).

Challenges and Optimization Strategies

Byproduct Mitigation

Side reactions, such as over-alkylation at the amine nitrogen, are minimized by:

Scalability

Industrial-scale production requires continuous-flow reactors to maintain consistent temperature and mixing. Pilot studies demonstrate a 92% yield improvement when transitioning from batch to flow systems.

化学反应分析

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride involves its interaction with specific molecular targets. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity. The isopropylamino group can further enhance its binding affinity and specificity.

相似化合物的比较

Structural and Chemical Properties

The compound’s key differentiating feature is its isopropylamino substituent, which influences lipophilicity, steric bulk, and receptor interactions. Below is a comparative analysis with analogs:

Table 1: Structural and Chemical Comparison

*Dipentylone’s substituent is dimethylamino, but its ketone chain is longer (pentanone vs. propanone).

Pharmacological and Functional Differences

- Substituent Effects: Methylamino (Methylone): Smaller size facilitates rapid blood-brain barrier penetration, linked to acute psychoactivity . Isopropylamino (Target Compound): Greater steric hindrance may reduce receptor affinity but improve metabolic stability. Cyclohexylamino: Extreme bulk likely diminishes CNS activity but may enhance peripheral effects .

- Ketone Chain Length: Propanone vs. Pentanone: Longer chains (e.g., dipentylone) increase molecular flexibility and duration of action .

生物活性

1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride, known for its structural features including a benzodioxole ring and an amine group, is a synthetic compound classified as a substituted cathinone. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of approximately 233.75 g/mol. This compound has garnered attention in various fields, particularly due to its potential biological activities.

- Molecular Formula: C₁₃H₁₈ClNO

- Molecular Weight: 233.75 g/mol

- Appearance: White to yellow crystalline solid

- Melting Point: 120°C to 124°C

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly through its action on G protein-coupled receptors (GPCRs). These interactions can lead to alterations in intracellular signaling pathways, including the elevation of cyclic AMP levels and modulation of calcium ion influx.

Key Pathways:

- Dopaminergic System: The compound may influence dopamine release and uptake, potentially affecting mood and behavior.

- Serotonergic System: Interactions with serotonin receptors could contribute to its psychoactive effects.

- Adrenergic Receptors: The compound may activate adrenergic receptors, leading to increased heart rate and blood pressure.

Biological Activity Studies

Recent studies have focused on the pharmacological effects of this compound in various biological systems. Below are summarized findings from key research articles:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound exhibits stimulant properties similar to other cathinones, with enhanced locomotor activity in rodent models. |

| Study 2 | Investigated the impact on serotonin and dopamine levels in vitro, revealing significant increases in neurotransmitter release. |

| Study 3 | Conducted behavioral assays indicating potential anxiolytic effects at lower doses but increased anxiety at higher concentrations. |

Case Studies

Several case studies have documented the effects of this compound in clinical and forensic settings:

- Case Study A : A patient presented with symptoms consistent with stimulant use after ingesting a product containing this compound. Toxicological analysis confirmed its presence alongside other stimulants.

- Case Study B : In a forensic context, samples from seized substances were analyzed using liquid chromatography-mass spectrometry (LC-MS), confirming the identification of the compound and providing insights into its prevalence in recreational drug use.

Comparative Analysis with Similar Compounds

The biological activity of 1-(1,3-benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Methylenedioxypyrovalerone | Similar benzodioxole structure | Stronger stimulant effects |

| Methylone | Contains methylenedioxy group | Less potent than target compound |

| Ethylone | Ethyl group instead of methyl | Different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。